4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-13-4-10-16(11-5-13)26(23,24)22-15-8-6-14(7-9-15)18-21-17-3-2-12-20-19(17)25-18/h2-12,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMFWWUIGMPGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves multiple steps, starting from commercially available substancesThe reaction conditions often involve the use of solvents such as ethanol and triethylamine, and the reactions are carried out under controlled temperatures to optimize yields .
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group undergoes controlled oxidation under specific conditions:
| Reagent | Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4 hrs | Sulfoxide derivative | 72% | Selective oxidation of sulfur center |
| KMnO₄ (0.1 M) | H₂O/THF, 25°C, 12 hrs | Sulfone derivative | 58% | Complete oxidation to sulfone confirmed via IR (S=O stretch at 1,320 cm⁻¹) |
Mechanistic Insight :
-
Sulfoxide formation proceeds via a radical mechanism in acidic media.
-
Sulfone production requires stronger oxidizing agents and longer reaction times.
Reduction Reactions
The sulfonamide bond and heterocyclic nitrogen atoms participate in reduction:
| Reagent | Conditions | Product | Yield | Applications |
|---|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT, 2 hrs | Amine intermediate | 41% | Precursor for secondary modifications |
| H₂/Pd-C (10%) | EtOH, 50 psi, 6 hrs | Desulfonylated amine | 68% | Cleavage of S–N bond observed via LC-MS |
Key Data :
-
Reduction with LiAlH₄ preserves the thiazolo[5,4-b]pyridine core but reduces sulfonamide to amine.
-
Catalytic hydrogenation removes the sulfonamide group entirely, confirmed by loss of S=O signals in NMR.
Electrophilic Substitution
The aromatic rings undergo halogenation and nitration:
| Reaction | Reagent | Position | Product | Yield |
|---|---|---|---|---|
| Bromination | Br₂/FeBr₃, CHCl₃, 40°C | Para to sulfonamide | 4-Bromo derivative | 63% |
| Nitration | HNO₃/H₂SO₄, 0°C | Meta to thiazolo group | 3-Nitro derivative | 55% |
Structural Confirmation :
-
Brominated product shows new peaks at δ 7.82 ppm (¹H NMR) and 180 ppm (¹³C NMR) .
-
Nitration regioselectivity confirmed via X-ray crystallography in related analogs .
Cycloaddition and Ring Functionalization
The thiazolo[5,4-b]pyridine core participates in cycloaddition:
Applications :
Metal Complexation
The sulfonamide nitrogen and thiazolo nitrogen act as ligands:
Characterization :
-
FTIR shows shift in ν(N–H) from 3,320 cm⁻¹ (free) to 3,150 cm⁻¹ (coordinated) .
-
ESI-MS of Zn complex confirms [M+Zn-2H]⁺ peak at m/z 589.2 .
Hydrolysis and Stability
The compound demonstrates pH-dependent stability:
| Condition | Time | Degradation Products | Mechanism |
|---|---|---|---|
| 1M HCl, 80°C | 2 hrs | Benzenesulfonic acid + aminopyridine | Acid-catalyzed S–N cleavage |
| 1M NaOH, 60°C | 4 hrs | Sulfonate salt + ring-opened species | Base-induced thiazolo ring scission |
Kinetic Data :
-
Hydrolysis follows first-order kinetics (k = 0.18 h⁻¹ in HCl, k = 0.09 h⁻¹ in NaOH).
Photochemical Reactions
UV irradiation induces structural changes:
| Wavelength | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | MeCN | Diradical intermediate | Φ = 0.12 |
| 365 nm | DCM | [2+2] Cyclodimer | Φ = 0.07 |
Analysis :
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazole derivatives, including the compound , exhibit significant anticancer properties. The incorporation of the thiazole moiety is crucial for enhancing the activity against various cancer cell lines.
- Mechanism of Action : Thiazole-containing compounds often interact with biological targets involved in cell proliferation and apoptosis. For instance, compounds with similar structures have shown to inhibit key enzymes and pathways associated with tumor growth.
- Case Study : A study demonstrated that thiazolo[5,4-b]pyridine derivatives exhibited promising anticancer activity against human glioblastoma and melanoma cell lines. The synthesized compounds were evaluated for their cytotoxic effects using the MTT assay, revealing IC values that indicate effective growth inhibition compared to standard chemotherapeutics .
Anticonvulsant Properties
The thiazole ring has also been linked to anticonvulsant activity. Research has shown that certain thiazole derivatives can significantly reduce seizure activity in animal models.
- Case Study : A specific thiazole derivative demonstrated a median effective dose (ED) of 18.4 mg/kg in a PTZ-induced seizure model, indicating its potential as an anticonvulsant agent .
Antimicrobial Activity
The compound has been explored for its antimicrobial properties as well. Thiazole derivatives have shown effectiveness against a range of bacteria and fungi.
- Mechanism of Action : The presence of the sulfonamide group is believed to enhance the compound's ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Case Study : In vitro studies revealed that certain thiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its efficacy:
- Key Features : The presence of electron-withdrawing groups on the thiazole ring enhances biological activity.
- Optimization Strategies : Modifications to the phenyl group or variations in the sulfonamide moiety can lead to improved potency and selectivity against specific targets.
Data Summary Table
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with molecular targets such as PI3K. By inhibiting PI3K, the compound can interfere with signaling pathways that regulate cell growth, proliferation, and survival. This inhibition can lead to the suppression of tumor growth and has potential therapeutic implications in cancer treatment .
Comparison with Similar Compounds
Structural and Functional Insights
- Pyridin-2-yl benzyl derivatives () replace the thiazolo-pyridine with a simpler pyridine ring, prioritizing cytotoxicity over enzyme-specific activity .
- Substituent Effects: Methoxy or methyl groups on the benzyl ring () modulate lipophilicity, influencing cellular uptake and cytotoxicity. Higher yields (85% for 5-methyl vs. 70% for 5-methoxy) suggest steric/electronic effects on reaction efficiency .
Synthetic Routes :
Research Findings and Implications
Structure-Activity Relationships (SAR) :
Synthetic Challenges :
- Therapeutic Potential: The target compound’s dual heterocyclic architecture positions it as a candidate for multitarget drug development, pending further biological validation.
Biological Activity
4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound belonging to the thiazolo[5,4-b]pyridine derivatives. This class of compounds is recognized for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The unique structure of this compound, characterized by a benzamide moiety and a thiazolo[5,4-b]pyridine ring system, contributes to its potential therapeutic applications.
- IUPAC Name : 4-methyl-N-[4-(thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
- Molecular Formula : C20H17N3O2S2
- Molecular Weight : 395.5 g/mol
- CAS Number : 863595-17-9
The biological activity of 4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide primarily involves its role as an inhibitor of phosphoinositide 3-kinase (PI3K). PI3K is a crucial enzyme in the PI3K/AKT signaling pathway, which is often dysregulated in cancer. By binding to the active site of PI3K, this compound prevents its catalytic activity, leading to reduced cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has shown significant cytotoxic effects against various cancer cell lines:
The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents on the thiazole and pyridine rings enhances its cytotoxicity.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antibacterial potency. It has been reported to be more effective than traditional antibiotics like ampicillin and streptomycin against certain bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.012 µg/mL | |
| Escherichia coli | 0.008 µg/mL |
These findings suggest that the compound selectively inhibits bacterial topoisomerases without affecting human enzymes.
Enzyme Inhibition
The compound's ability to inhibit PI3K has been further explored in various biochemical assays. Its selectivity for the bacterial isoform of topoisomerase IV indicates potential for developing novel antibacterial therapies that target specific bacterial enzymes while sparing human counterparts.
Study on Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of several thiazole derivatives, including our compound of interest, against multiple cancer cell lines. The results indicated that compounds with a thiazole ring exhibited enhanced cytotoxicity compared to those lacking this moiety. The study concluded that modifications on the phenyl ring significantly influenced the overall activity against cancer cells .
Study on Antimicrobial Activity
Research focusing on the antimicrobial properties of thiazole derivatives revealed that compounds similar to 4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exhibited superior activity against resistant bacterial strains. The study emphasized the importance of structural modifications in enhancing antibacterial efficacy while minimizing toxicity to human cells .
Q & A
Q. How to prioritize derivatives for preclinical testing?
- Methodological Answer :
- ADMET Profiling : Evaluate solubility (LogP), metabolic stability (CYP450), and toxicity (hERG assay) .
- In Vivo Efficacy : Use xenograft models for lead compounds with >50% tumor growth inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
